molecular formula C14H20BNO4S B13358052 (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid

Cat. No.: B13358052
M. Wt: 309.2 g/mol
InChI Key: VOVXZFBDZFJCCM-UHFFFAOYSA-N
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Description

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thioether linkage to an azetidine ring protected by a tert-butyloxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which is then protected with a tert-butyloxycarbonyl group. The protected azetidine is then coupled with a thiophenol derivative to form the thioether linkage. Finally, the phenyl ring is functionalized with a boronic acid group through a borylation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The boronic acid group can be reduced to a borane.

    Substitution: The Boc-protected azetidine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Borane derivatives.

    Substitution: Various substituted azetidines.

Scientific Research Applications

Chemistry

In organic chemistry, (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring and boronic acid group can interact with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique functional groups.

Mechanism of Action

The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in proteases. This interaction can block the enzyme’s activity, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the azetidine and thioether groups, making it less versatile in certain applications.

    (4-(Methylthio)phenyl)boronic acid: Similar thioether linkage but lacks the azetidine ring.

    (4-(Azetidin-3-yl)phenyl)boronic acid: Contains the azetidine ring but lacks the thioether linkage.

Uniqueness

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H20BNO4S

Molecular Weight

309.2 g/mol

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]sulfanylphenyl]boronic acid

InChI

InChI=1S/C14H20BNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3

InChI Key

VOVXZFBDZFJCCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)SC2CN(C2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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